Superior Enantioselectivity vs. (R)-Mandelonitrile in Enzymatic Synthesis
In enzymatic synthesis using the same (S)-hydroxynitrile lyase from Hevea brasiliensis, (R)-(2-Furyl)hydroxyacetonitrile demonstrates >99% enantiomeric excess (ee) with 90% yield, whereas the closely related (R)-mandelonitrile exhibits 'low activity' . This head-to-head comparison highlights the superior compatibility of the furyl substrate with this industrially relevant enzyme.
| Evidence Dimension | Enantiomeric excess and catalytic activity |
|---|---|
| Target Compound Data | Enantiomeric excess: >99%; Yield: 90% |
| Comparator Or Baseline | (R)-mandelonitrile; 'low activity' |
| Quantified Difference | Qualitative difference: High activity vs. Low activity |
| Conditions | Enzymatic cyanohydrin reaction using (S)-hydroxynitrile lyase from Hevea brasiliensis (EC 4.1.2.47) |
Why This Matters
This demonstrates the compound's high efficiency and selectivity as a substrate for a key industrial enzyme, ensuring high yields of enantiopure product without extensive purification.
